

Early-phase research on Salbutamol's nonbronchodilator effects

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Compound of Interest		
Compound Name:	Salbutamol	
Cat. No.:	B1178822	Get Quote

Anti-inflammatory and Immunomodulatory Effects

Preclinical evidence strongly suggests that **salbutamol** possesses significant anti-inflammatory and antioxidant properties. These effects are primarily attributed to the stimulation of β 2-adrenergic receptors present on the surface of various immune cells, including macrophages, monocytes, and T-lymphocytes.

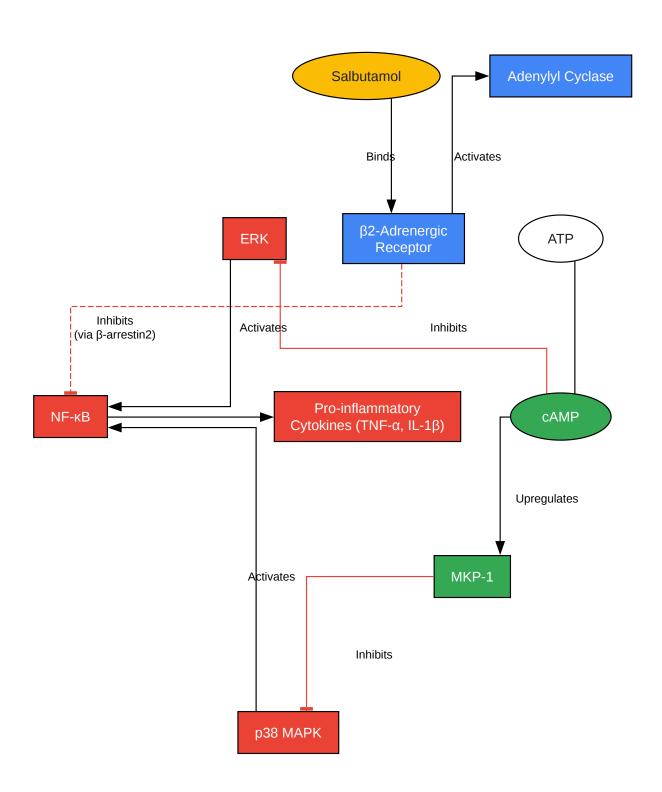
Mechanism of Action

The anti-inflammatory action of **salbutamol** is multifactorial. Activation of the $\beta 2$ -adrenergic receptor and the subsequent rise in intracellular cAMP can inhibit the release of pro-inflammatory mediators and cytokines from mast cells, basophils, and eosinophils. Furthermore, studies in macrophages suggest that $\beta 2$ -receptor agonists can suppress the production of inflammatory factors like Tumor Necrosis Factor- α (TNF- α) and Monocyte Chemoattractant Protein-1 (MCP-1). This is achieved partly through a cAMP-dependent mechanism that leads to the inhibition of the Extracellular signal-regulated kinase (ERK) signaling pathway. Another identified mechanism involves the upregulation of Mitogen-activated Protein Kinase Phosphatase 1 (MKP-1), an endogenous suppressor of the inflammatory response, which in turn inhibits p38 MAPK phosphorylation and subsequent TNF production.

In mouse models of endotoxemia, the R-isomer of **salbutamol** has been shown to inhibit M1 macrophage inflammatory responses by enhancing β -arrestin2 expression and suppressing



NF-κB activation.



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Caption: Proposed anti-inflammatory signaling cascade initiated by Salbutamol.

Preclinical Data

Multiple studies in rat models have demonstrated the potent anti-inflammatory and antinociceptive effects of **salbutamol**.



Experimental Model	Salbutamol Dosage	Key Findings	Reference
Carrageenan-Induced Paw Edema (Rat)	1 and 2 mg/kg	Effectively blocked acute inflammation and inflammatory nociception. Effects were comparable to indomethacin.	
Cotton-Pellet-Induced Granuloma (Rat)	1 and 2 mg/kg	Significantly decreased the weight of granuloma tissue.	
Rat Air Pouch Model	1, 2, and 4 mg/kg	Dose-dependently decreased pouch fluid volume and leukocyte accumulation. Inhibited angiogenesis and reduced levels of VEGF and IL-1β.	
LPS-Induced Endotoxemia (Mouse)	Pre-treatment	R-salbutamol markedly improved the 7-day survival rate and reduced acute lung injury, inflammatory cell infiltration, and serum cytokine levels.	
Milk-Induced Eosinophilia (Mouse)	70:30 ratio with Prednisolone	Combination therapy was found to be highly effective in preclinical asthma models.	

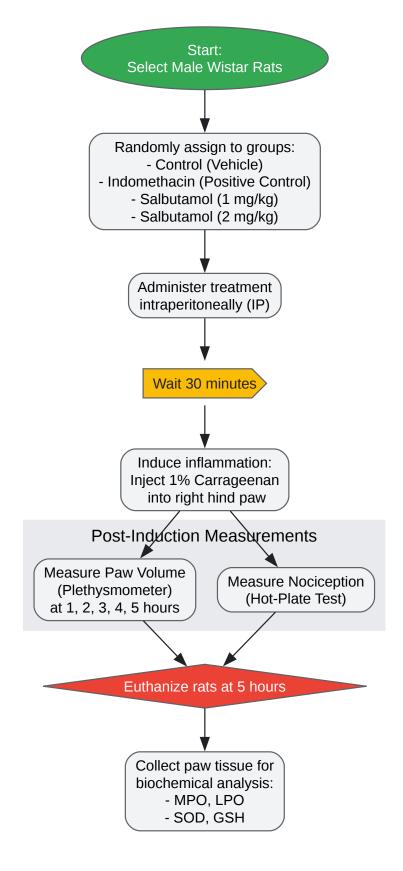
Experimental Protocols

1.3.1 Carrageenan-Induced Paw Edema and Nociception



- Objective: To assess the anti-inflammatory and analgesic effects of salbutamol on an acute inflammation model.
- Animal Model: Male Wistar rats.
- Methodology:
 - Rats are randomly divided into control, indomethacin-treated, and salbutamol-treated groups (1 and 2 mg/kg).
 - Salbutamol or indomethacin is administered intraperitoneally.
 - After 30 minutes, 0.1 mL of 1% carrageenan solution is injected into the subplantar surface of the right hind paw to induce edema.
 - Paw volume is measured using a plethysmometer at hourly intervals for 5 hours post-carrageenan injection.
 - For nociception, a hot-plate test is conducted, measuring the latency of the rat's response to the thermal stimulus.
- Biochemical Analysis: After 5 hours, animals are euthanized, and paw tissue is collected to measure levels of myeloperoxidase (MPO), lipid peroxidation (LPO), superoxide dismutase (SOD), and glutathione (GSH).





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References

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